molecular formula C11H12O4 B5913257 4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione

4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione

Cat. No. B5913257
M. Wt: 208.21 g/mol
InChI Key: DGRYCYFPFHXVEL-UHFFFAOYSA-N
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Description

4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione, also known as coumarin, is a naturally occurring compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has been used for many years in traditional medicine for its anti-inflammatory, anticoagulant, and analgesic properties. In recent years, coumarin has gained attention in scientific research for its potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Derivative Formation

4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione serves as a starting material for the synthesis of various complex molecules. For instance, it reacts with aldehydes and malononitrile to form new pyrano[3,2-c]chromenes. Further treatment with anilines and triethyl orthoformate yields 3-anilinomethylidene 7,8-dihydro-2H-chromen-2,4,5(3H,6H)-triones (Machukha et al., 2017). This compound also plays a role in the synthesis of highly substituted fused chromenones via a domino approach (Avula et al., 2014).

Anticancer Applications

A series of pyrano[2,3-f]chromene-4,8-dione derivatives, based on this compound, have been designed and synthesized, showing potential as anticancer agents. These derivatives demonstrated significant anticancer activities against various human cancer cell lines, indicating their potential in cancer therapy (Li et al., 2017).

Environmental Applications

In the field of green chemistry, 4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione contributes to the development of environmentally friendly synthesis methods. For example, its derivatives have been synthesized under solvent-free conditions, emphasizing the importance of eco-friendly approaches in chemical synthesis (Yao et al., 2009).

Structural Studies

The compound's derivatives have also been the subject of structural analysis, such as the study of crystal structures and hydrogen bonding, providing insights into their molecular architecture (da Silva et al., 2011).

properties

IUPAC Name

4-hydroxy-7,7-dimethyl-6,8-dihydrochromene-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)4-7(13)10-6(12)3-9(14)15-8(10)5-11/h3,12H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRYCYFPFHXVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=CC(=O)O2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-7,7-dimethyl-7,8-dihydro-2h-chromene-2,5(6h)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Reactant of Route 2
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Reactant of Route 3
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Reactant of Route 4
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Reactant of Route 5
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione
Reactant of Route 6
4-hydroxy-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione

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